

A Comparative Analysis of the Acidity of Angelic Acid and Tiglic Acid

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Compound of Interest

Compound Name: *Angelic acid*

Cat. No.: *B190581*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acidity of **angelic acid** and tiglic acid, two geometric isomers of 2-methyl-2-butenoic acid. A comprehensive understanding of their differing acid strengths, quantified by their acid dissociation constants (pKa), is crucial for applications in organic synthesis, pharmaceutical formulation, and drug design, where precise pH control and knowledge of a molecule's ionization state are paramount.

Quantitative Acidity Data

The acidity of **angelic acid** and tiglic acid is quantitatively expressed by their respective pKa values. A lower pKa value indicates a stronger acid. Experimental data reveals a notable difference in the acidity of these two isomers.

Compound	Isomer	pKa Value (at 25°C)	Reference
Angelic Acid	cis	4.30	[1]
Tiglic Acid	trans	~4.96 - 5.02	[2][3]

As the data indicates, **angelic acid** is a stronger acid than tiglic acid.

The Structural Basis for the Difference in Acidity

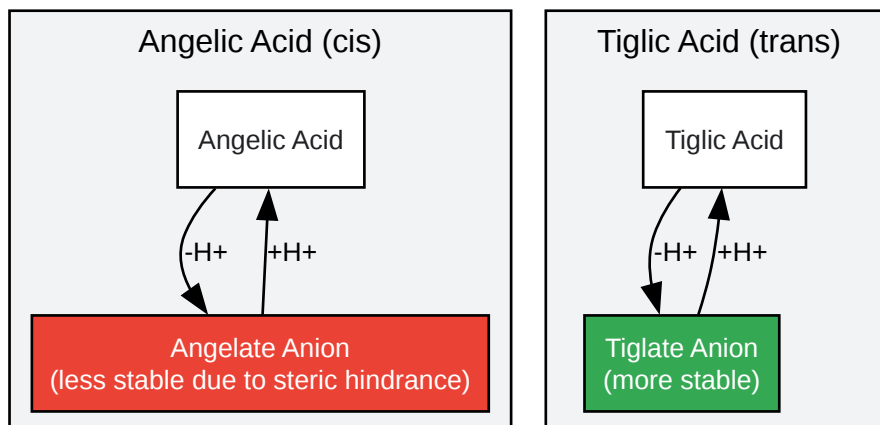
Angelic acid and tiglic acid are cis-trans stereoisomers, differing in the spatial arrangement of the methyl and carboxyl groups around the carbon-carbon double bond. This structural disparity is the primary determinant of their differing acidities.

- **Angelic Acid** (cis-isomer): The methyl and carboxyl groups are on the same side of the double bond.
- **Tiglic Acid** (trans-isomer): The methyl and carboxyl groups are on opposite sides of the double bond.

The greater acidity of **angelic acid** can be attributed to steric hindrance. In the anionic conjugate base of **angelic acid** (the angelate anion), the proximity of the bulky methyl group to the negatively charged carboxylate group creates steric strain. This strain is relieved upon protonation, thus favoring the dissociation of the proton to a greater extent compared to tiglic acid.

Conversely, in the tiglate anion, the conjugate base of tiglic acid, the methyl and carboxylate groups are on opposite sides of the double bond, leading to less intramolecular repulsion. This makes the tiglate anion more stable than the angelate anion. A more stable conjugate base corresponds to a weaker acid, hence the higher pKa of tiglic acid.

Relationship Between Structure, Stability, and Acidity



Conclusion:
Angelic Acid is a stronger acid (lower pKa) because its conjugate base is less stable.

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Caption: Steric hindrance in the angelate anion decreases its stability, making **angelic acid** a stronger acid.

Experimental Determination of pKa

The pKa values of organic acids like angelic and tiglic acid are typically determined using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and common method for pKa determination.^{[4][5]}

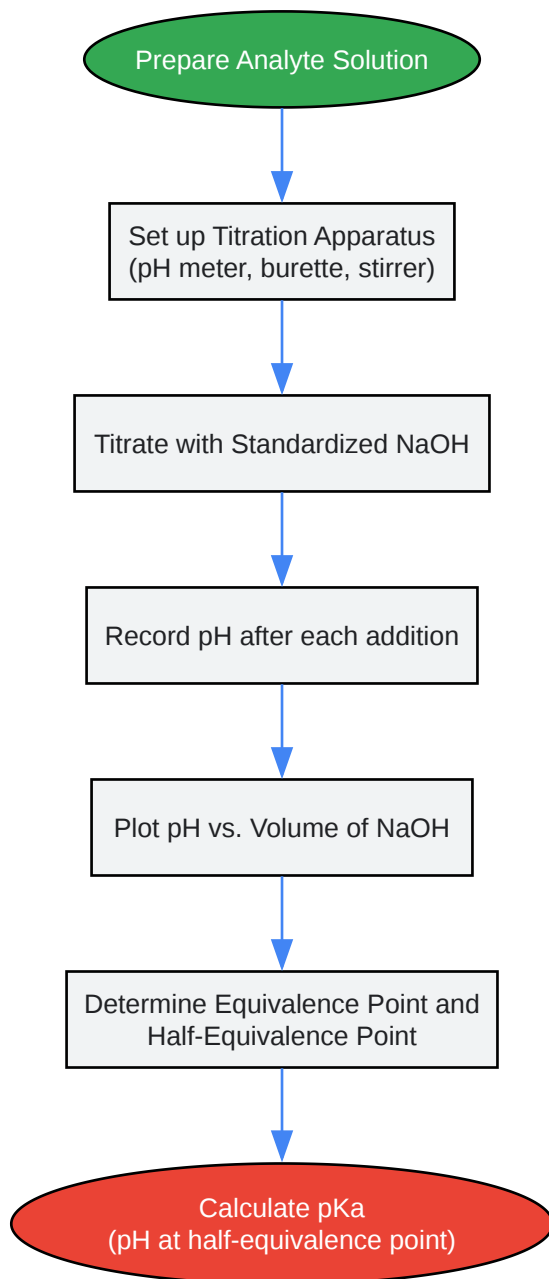
Experimental Protocol:

- **Preparation of the Analyte Solution:** A precise mass of the acid (angelic or tiglic acid) is dissolved in a known volume of deionized water to create a solution of a specific

concentration (e.g., 0.01 M).

- **Titration Setup:** The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode, connected to a pH meter, is immersed in the solution.
- **Titration:** A standardized solution of a strong base, typically sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M), is gradually added to the acid solution from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** The collected data is plotted as pH versus the volume of titrant added. The equivalence point of the titration is the point of steepest slope on the curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Potentiometric Titration Workflow



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Caption: Workflow for determining pKa via potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Experimental Protocol:

- **Preparation of Buffer Solutions:** A series of buffer solutions with known and varying pH values are prepared.
- **Preparation of Sample Solutions:** A stock solution of the acid is prepared. Aliquots of this stock solution are then added to each of the buffer solutions to create a series of samples with the same acid concentration but different pH values.
- **Spectroscopic Measurement:** The UV-Vis absorption spectrum of each sample is recorded using a spectrophotometer.
- **Data Analysis:** The absorbance at a specific wavelength where the protonated and deprotonated forms of the acid have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point of this curve.^{[6][7][8]}

Conclusion

The geometric isomerism of **angelic acid** (cis) and **tiglic acid** (trans) has a direct and measurable impact on their acidity. **Angelic acid** is the stronger acid, a fact supported by its lower experimentally determined pKa value. This difference is primarily attributed to the greater steric strain in the conjugate base of **angelic acid**, which destabilizes it relative to the conjugate base of **tiglic acid**. The principles of potentiometric titration and UV-Vis spectrophotometry provide robust experimental frameworks for the accurate determination of these crucial physicochemical parameters. For professionals in research and drug development, a clear understanding of these differences is essential for manipulating and predicting the behavior of these and similar molecules in various chemical and biological systems.

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